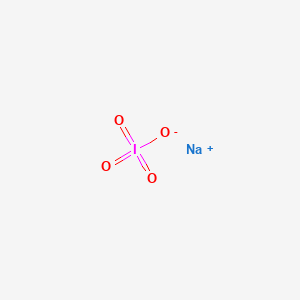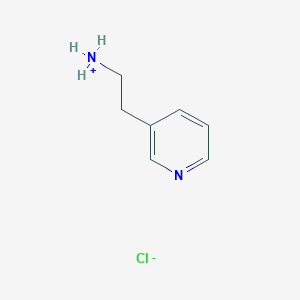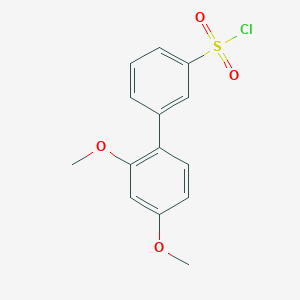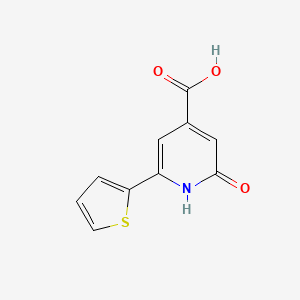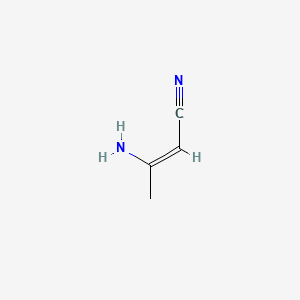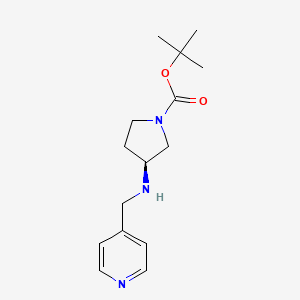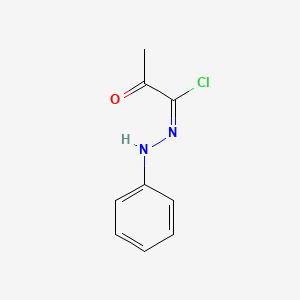
(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride
Übersicht
Beschreibung
(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : This chemical is used in the synthesis of various heterocyclic compounds. It acts as a key intermediate in stereoselective and regioselective reactions, producing derivatives like 5-arylimino-1,3,4-thiadiazoles. These compounds have been synthesized under mild conditions, with a wide array of functional groups and good to high yields (Moussa et al., 2023).
Antimicrobial Activity : Certain derivatives synthesized from this compound have shown significant antimicrobial activity. For instance, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones, synthesized from 2-oxo-N-arylpropanehydrazonoyl chlorides, demonstrated considerable efficacy against human fungal pathogens and gram-positive bacteria (Abdel‐Aziz & Mekawey, 2009).
Organic-Inorganic Hybrid Materials : In the field of material science, it has been used to synthesize organic-inorganic hybrid compounds with potential applications in semiconductivity. These compounds feature intricate network structures with potential use in various technological applications (Qu et al., 2014).
Fluorescent Sensors : There's research on using derivatives of this compound in designing fluorescent sensors for detecting toxic chemicals like oxalyl chloride and phosgene. These sensors operate on a "turn-on" fluorescence mode, making them useful in public security and health (Zhang et al., 2017).
Antibacterial and Antifungal Agents : Some new 1,4-Dihydropyridine hybrids containing (1E)-2-oxo-N-phenylpropanehydrazonoyl chloride have shown promising results as antibacterial and antifungal agents. These compounds have been evaluated for their efficacy against various microorganisms, indicating their potential in medical applications (Gomha et al., 2020).
Copper-Selective Electrodes : In analytical chemistry, derivatives of this compound have been used in the development of copper-selective electrodes. These electrodes exhibit good selectivity and stability, making them suitable for various analytical applications (Kopylovich et al., 2011).
Synthesis of Nitroethene Derivatives : It has been utilized in the synthesis of nitroethene derivatives, which have shown tuberculostatic activity. These derivatives have been tested for their effectiveness against tuberculosis, indicating their potential in treating this infectious disease (Foks et al., 2005).
Eigenschaften
IUPAC Name |
(1E)-2-oxo-N-phenylpropanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMVUVGFFYXCSY-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




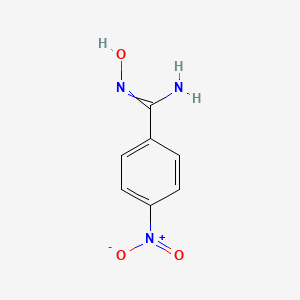
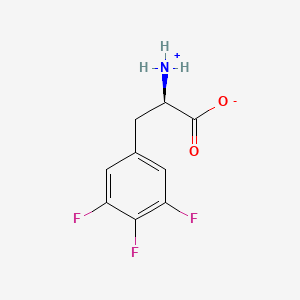
![[(2R)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B7779716.png)
